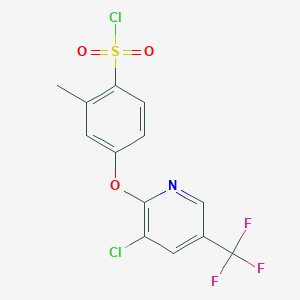

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride

Vue d'ensemble

Description

“4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride” is a chemical compound with the CAS Number: 338422-71-2 . It has a molecular weight of 372.15 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H6Cl2F3NO3S/c13-10-5-7 (12 (15,16)17)6-18-11 (10)21-8-1-3-9 (4-2-8)22 (14,19)20/h1-6H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 69-72°C .Applications De Recherche Scientifique

Synthesis and Characterization

The chemical 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride is often involved in complex synthesis processes. For instance, it can be used as a key intermediate in the production of various compounds. A novel synthesis method for related compounds involves the chlorosulfonation of specific nitrobenzene derivatives, leading to intermediates utilized in pesticide production. This demonstrates the compound's role in synthesizing agriculturally important chemicals (Xiao-hua Du et al., 2005).

Molecular Structure Analysis

In another study, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from various aminophenols and characterized using spectroscopy and crystallography. These compounds exhibit intramolecular hydrogen bonding, which is crucial for understanding their chemical behavior and potential applications in various fields, including dye synthesis and pharmaceuticals (T. Romero & Angela Margarita, 2008).

Chemoselective Arylation

The compound's structural motif is useful in chemoselective arylation processes. For example, the trifluoromethyl group in related benzoyl chlorides can be selectively diarylated, converting into a diarylhydroxymethyl group. This process showcases the compound's utility in organic synthesis, especially in modifying aromatic compounds to introduce new functional groups (A. Okamoto et al., 2010).

Dye Intermediates

In dye manufacturing, intermediates containing the sulfonyl chloride group play a critical role. For instance, synthesis and characterization of dye intermediates with the sulfonylamide linkage have been reported, highlighting the importance of these compounds in developing new dyes with desired properties (W. Bo, 2007).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Orientations Futures

Trifluoromethylpyridine derivatives, which include “4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Mécanisme D'action

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence . They catalyze a post-translational modification that is crucial for bacterial growth .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It interacts with the enzyme, inhibiting its function and leading to a decrease in bacterial cell viability . The compound shows submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Biochemical Pathways

The inhibition of PPTase by the compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase

Pharmacokinetics

It is noted that the compound has been optimized for potency

Result of Action

The result of the compound’s action is the thwarting of bacterial growth . By inhibiting PPTase, the compound attenuates secondary metabolism in bacteria, which in turn inhibits bacterial growth . It has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting that it may be effective in a variety of environments

Analyse Biochimique

Biochemical Properties

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, this compound has been shown to interact with phosphopantetheinyl transferases, which are essential for bacterial cell viability and virulence . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of secondary metabolites in bacterial cells, thereby thwarting bacterial growth . Additionally, it can induce changes in gene expression, leading to altered cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This compound is particularly effective in inhibiting bacterial phosphopantetheinyl transferases, which are crucial for the synthesis of essential metabolites . The inhibition of these enzymes results in the disruption of metabolic pathways, ultimately affecting bacterial growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while effectively inhibiting target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects are often observed, where a specific dosage is required to achieve the desired biochemical response without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It affects metabolic flux and metabolite levels by inhibiting key enzymes in the pathways . This compound’s interaction with phosphopantetheinyl transferases, for example, disrupts the synthesis of essential metabolites, leading to altered metabolic activities in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical effects.

Propriétés

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3NO3S/c1-7-4-9(2-3-11(7)23(15,20)21)22-12-10(14)5-8(6-19-12)13(16,17)18/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPNBYZFSUDQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

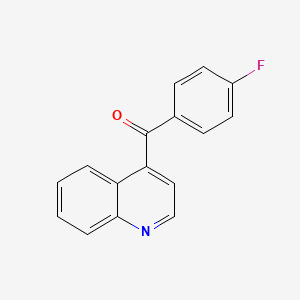

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)

![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)